![molecular formula C15H20N2O2 B3035605 1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol CAS No. 338392-16-8](/img/structure/B3035605.png)
1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol
Overview
Description
1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol (AMP) is a novel small molecule with potential applications in the fields of medicine, pharmacology, and biochemistry. It was first synthesized in 2020 and is composed of an allylamine, a 2-methyl-1H-indol-4-yloxy, and a propanol moiety. AMP has been found to be effective in the inhibition of certain enzymes and has been studied for its potential role in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.
Mechanism of Action
1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol works by binding to the active site of certain enzymes, such as COX-2 and 5-LOX, and inhibiting their activity. This inhibition of the enzyme’s activity leads to the decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. This, in turn, leads to the decrease in inflammation and pain.
Biochemical and Physiological Effects
1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol has been found to have anti-inflammatory, analgesic, and anti-cancer effects. In addition, it has been found to modulate the activity of the immune system, leading to increased resistance to certain infections. Furthermore, it has been found to have neuroprotective effects, potentially leading to the prevention of certain neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol in laboratory experiments is its ability to effectively inhibit certain enzymes, such as COX-2 and 5-LOX. This makes it an ideal tool for studying the role of these enzymes in various diseases. However, one limitation is that 1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol is not as potent as some other compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), and thus may not be suitable for some applications.
Future Directions
There are several potential future directions for 1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol research. These include further studies of its mechanism of action, its potential role in the treatment of various diseases, and its potential use as a drug delivery system. Additionally, further research could be done on its potential role in modulating the activity of the immune system and its potential use as an adjuvant therapy for cancer. Finally, further studies could be done on its potential for use in the development of new drugs and drug delivery systems.
Scientific Research Applications
1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol has been studied for its potential role in the treatment of several diseases, including cancer, Alzheimer’s, and Parkinson’s. In particular, it has been found to be effective in the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol has been studied for its potential role in modulating the activity of the immune system.
properties
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(prop-2-enylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-7-16-9-12(18)10-19-15-6-4-5-14-13(15)8-11(2)17-14/h3-6,8,12,16-18H,1,7,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMXOZVUDSYSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



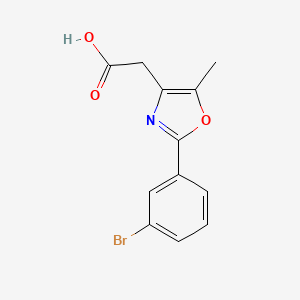
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)
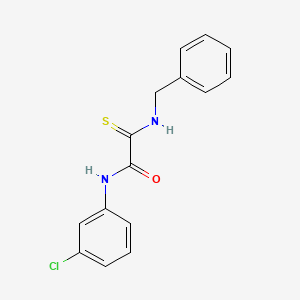
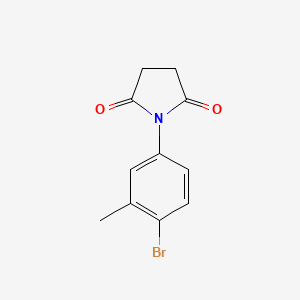
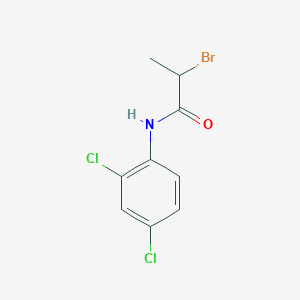
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)
![4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B3035532.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)
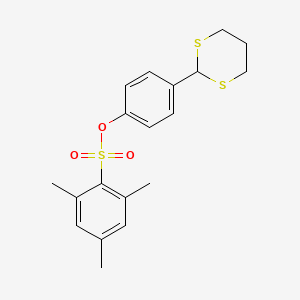

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)
![2-{[(3,4-Difluorophenyl)amino]methyl}phenol](/img/structure/B3035541.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3035545.png)